Scientific Field: Organic Chemistry
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in palladium-catalyzed direct arylation. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity of the C4-H bond in 1,2,3-trifluorobenzene is higher than that of the C5-H bond, allowing for the selective synthesis of 4-aryl1,2,3-trifluorobenzenes in moderate to high yields. In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C4 position to produce 4-aryl1,2,3-trifluorobenzenes in moderate to high yields.
Summary of the Application: 1,2,3-Trifluorobenzene is used in the field of organic chemistry, specifically in the regioselective direct C3-arylation of 1,2,4-trifluorobenzene. This process involves the reaction of 1,2,3-trifluorobenzene with palladium to form arylated trifluorobenzenes.
Methods of Application or Experimental Procedures: The reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts were investigated.
Results or Outcomes: The results of this research showed that 1,2,3-trifluorobenzene could be selectively arylated at the C3 position to produce 3-aryl1,2,4-trifluorobenzenes.
Summary of the Application: This research investigates the reactivity and regioselectivity for direct arylation using 1,2,3-trifluorobenzene in the presence of palladium catalysts.
Methods of Application or Experimental Procedures: In most cases, a phosphine-free Pd(OAc)2 catalyst and inexpensive KOAc base were employed.
1,2,3-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 132.08 g/mol. It features three fluorine atoms positioned at the 1, 2, and 3 carbon atoms of the benzene ring, making it a member of the trifluorobenzene family. This compound is characterized by its high flammability and potential to cause skin irritation upon contact .
The chemical structure can be represented as follows:
textF | F - C - C | \ C C \ / C - C | F
Several methods exist for synthesizing 1,2,3-trifluorobenzene:
1,2,3-Trifluorobenzene finds applications primarily in the field of organic synthesis. It serves as:
Several compounds share structural similarities with 1,2,3-trifluorobenzene. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Difluorobenzene | Two fluorine atoms; less reactive than trifluorobenzene. | |
1,3-Difluorobenzene | Different substitution pattern; affects reactivity. | |
1,3,5-Trifluorobenzene | Symmetrical structure; distinct chemical properties compared to 1,2,3-trifluorobenzene. | |
Pentafluorobenzene | All hydrogens replaced by fluorines; highly reactive due to electron-withdrawing effects. |
The uniqueness of 1,2,3-trifluorobenzene lies in its specific arrangement of fluorine atoms which influences both its chemical reactivity and physical properties significantly compared to other similar compounds.
Flammable;Irritant